Methyl4-chlorofuran-2-carboxylate
Description
Contextual Significance of Furan-2-carboxylate (B1237412) Derivatives in Heterocyclic Chemistry
Furan-2-carboxylate derivatives are a cornerstone in heterocyclic chemistry due to their versatility as synthetic intermediates. The furan (B31954) ring is a common motif in a vast array of natural products and biologically active molecules, and the carboxylate group provides a convenient handle for elaboration. nih.gov
Researchers utilize furan-2-carboxylate esters to construct more complex heterocyclic systems. For instance, they can be arylated and subsequently serve as precursors for compounds like 1,3,4-oxadiazoles and researchgate.netresearchgate.netmdpi.comtriazolo[3,4-b] researchgate.netmdpi.commdpi.comthiadiazoles. researchgate.net The reactivity of the furan ring and the ester group allows for sequential modifications, leading to diverse molecular architectures. This is exemplified by the synthesis of new benzofuran-2-carboxylic acid derivatives, which can be further modified into molecules with potential pharmacological applications. researchgate.net
Furthermore, the furan scaffold is recognized for its favorable electronic properties, making furan-based molecules valuable in materials science. mdpi.com Specifically, furan-containing compounds with extended π-conjugation are investigated for their nonlinear optical (NLO) properties, which have applications in optical data processing and communications. mdpi.com The synthesis of these materials often involves furan-2-carboxylate intermediates. mdpi.com
The production of furan-2-carboxylates can also align with the principles of green chemistry. Furfural (B47365), a bio-based platform chemical derived from agricultural biomass, can be efficiently converted into furoic acid and its esters, providing a sustainable pathway to these important building blocks. mdpi.com
Table 2: Examples of Heterocyclic Systems Synthesized from Furan-2-carboxylate Precursors
| Precursor | Resulting Heterocycle | Research Context | Citation |
|---|---|---|---|
| 5-Arylfuran-2-carbonyl chlorides | 1,3,4-Oxadiazoles | Synthesis of novel heterocyclic compounds. | researchgate.net |
| 5-Arylfuran-2-carbonyl chlorides | researchgate.netresearchgate.netmdpi.comtriazolo[3,4-b] researchgate.netmdpi.commdpi.comthiadiazoles | Design of compounds with an arylfuryl fragment. | researchgate.net |
| Benzofuran-2-carboxylate | Oxadiazole-based furan molecules | Synthesis of potential tyrosinase inhibitors. | researchgate.net |
Overview of Halogenated Furan Systems in Synthetic Organic Research
The introduction of a halogen atom onto the furan ring, as seen in Methyl 4-chlorofuran-2-carboxylate, significantly enhances the synthetic utility of the furan scaffold. Halogenated furans are key intermediates, acting as versatile synthons for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. acs.org
Halogenated heterocyclic compounds, including chlorinated pyridines and furans, are fundamental building blocks in medicinal chemistry and materials science. sigmaaldrich.comsigmaaldrich.comtcichemicals.com The halogen atom serves as a reactive handle, most commonly as a leaving group in transition metal-catalyzed reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions provide a powerful and efficient means to attach aryl, alkyl, or other functional groups to the furan core. mdpi.com For example, the Suzuki coupling reaction between an aryl halide and an arylboronic acid is a highly effective method for designing new compounds with applications in materials science. mdpi.com
While highly useful, the reactivity of halogenated furans can present challenges. For instance, a patent describing the synthesis of cis-4-aminotetrahydrofuran-2-carboxylate notes that a route via Methyl 4-bromofuran-2-carboxylate was expensive and resulted in a low yield (25%) for a key coupling step. google.com This highlights that the success and efficiency of such coupling reactions are dependent on the specific substrate, halogen, and reaction conditions.
Despite these potential difficulties, the strategic placement of a halogen on the furan ring remains a vital strategy in modern organic synthesis for creating complex molecules from simpler, readily available precursors.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Methyl 4-chlorofuran-2-carboxylate |
| 1,3,4-Oxadiazole |
| researchgate.netresearchgate.netmdpi.comTriazolo[3,4-b] researchgate.netmdpi.commdpi.comthiadiazole |
| Benzofuran-2-carboxylic acid |
| Furfural |
| Furoic acid |
| Benzothiazole |
| Methyl 4-bromofuran-2-carboxylate |
| cis-4-Aminotetrahydrofuran-2-carboxylate |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chlorofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCIVUZVLWCECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 Chlorofuran 2 Carboxylate
Direct Synthetic Routes and Mechanistic Considerations
Direct synthetic routes to Methyl 4-chlorofuran-2-carboxylate typically begin with the readily available precursor, Methyl furan-2-carboxylate (B1237412). The primary challenge in this approach is achieving regioselective chlorination at the C4 position of the furan (B31954) ring.
Electrophilic Halogenation Strategies
The furan ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. However, this high reactivity can also lead to a lack of selectivity and the formation of polyhalogenated products under harsh conditions. pharmaguideline.com The methyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the furan ring to some extent and influences the position of substitution. While electron-withdrawing groups typically direct incoming electrophiles to the meta (C4) position in six-membered aromatic rings, the directing effects in five-membered heterocycles like furan are more complex. The preferred site of electrophilic attack is still often the C5 position, ortho to the activating oxygen atom and para to the C2 substituent. Therefore, achieving selective C4 chlorination requires careful selection of chlorinating agents and reaction conditions to overcome the inherent reactivity at C5. Milder chlorinating agents are necessary to prevent over-reaction and decomposition of the sensitive furan ring.
Catalyst Systems in Direct Synthesis of Chlorinated Furan Carboxylates
To control the regioselectivity and enhance the efficiency of direct chlorination, various catalyst systems can be employed. While traditional Friedel-Crafts catalysts like strong Lewis acids (e.g., AlCl₃) are often too aggressive for the acid-sensitive furan ring, milder catalysts can promote the desired transformation. pharmaguideline.com Research into the catalytic oxidation of chlorinated volatile organic compounds often involves exploring various metal-based catalysts that could potentially be adapted for selective halogenation reactions. researchgate.net The choice of catalyst is critical for activating the chlorinating agent in a controlled manner, thereby favoring attack at the less reactive C4 position. The development of catalyst systems that can operate under neutral or mild conditions is a key area of research for synthesizing functionalized furans.
Table 1: Potential Conditions for Direct Electrophilic Chlorination
| Reagent/Catalyst | Solvent | Temperature | Expected Outcome |
| Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 0 °C to RT | Potential for C4/C5 mixture; requires optimization. |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp to Reflux | Mild conditions may improve selectivity. |
| SO₂Cl₂ with Zeolite | Dichloromethane | 0 °C | Solid acid catalyst may influence regioselectivity. |
| Trichloroisocyanuric acid | Acetonitrile | Room Temperature | A stable and safe source of electrophilic chlorine. |
Approaches to Furan-2-carboxylate Scaffold Construction
An alternative to direct chlorination involves constructing the furan ring itself from acyclic precursors. This approach allows for the strategic placement of substituents before the ring is formed, offering greater control over the final structure.
One-Pot Condensation Reactions for Furan Ring Assembly
One-pot multicomponent reactions provide an efficient pathway to highly functionalized furans from simple, readily available starting materials. nih.gov Classical methods like the Paal-Knorr synthesis (from 1,4-dicarbonyls) or the Feist-Benary furan synthesis (from α-halo ketones and β-dicarbonyl compounds) form the basis for such strategies. pharmaguideline.com To synthesize Methyl 4-chlorofuran-2-carboxylate via a one-pot method, precursors containing the required chloro- and ester functionalities would be designed to react and cyclize in a single synthetic operation. For instance, a triethylamine-catalyzed three-component reaction involving a glyoxal, a β-ketoester, and a chlorinated component could be envisioned to assemble the target scaffold under mild conditions. rsc.org
Furfural-Based Synthesis Pathways to Furan-2-Carboxylic Acids and Esters
Furfural (B47365), a renewable platform chemical derived from lignocellulosic biomass, is a common starting material for the synthesis of furan-2-carboxylic acid (furoic acid) and its esters. rsc.orgnih.gov The synthesis of the Methyl furan-2-carboxylate scaffold from furfural typically involves a two-step process:
Oxidation of Furfural: The aldehyde group of furfural is oxidized to a carboxylic acid. This can be achieved through various methods, including the Cannizzaro reaction, which disproportionates the aldehyde to an alcohol and a carboxylic acid salt, or more selective catalytic oxidation methods. rsc.orggoogle.com Modern approaches utilize heterogeneous catalysts, such as gold-palladium nanoparticles on a magnesium hydroxide (B78521) support (AuPd/Mg(OH)₂), which can selectively oxidize furfural to furoic acid with high efficiency. rsc.org
Esterification: The resulting furoic acid is then esterified, typically with methanol (B129727) under acidic conditions, to yield Methyl furan-2-carboxylate. sigmaaldrich.com
This pathway produces the key precursor for the direct halogenation strategies described in section 2.1.
Table 2: Selected Methods for the Oxidation of Furfural to 2-Furoic Acid
| Oxidant/Catalyst System | Base/Solvent | Key Features | Reference |
| AuPd/Mg(OH)₂ with O₂ | NaOH / Water | High selectivity and catalyst reusability. | rsc.org |
| Hydrogen Peroxide | Triethylamine | Solvent-free process possible. | google.com |
| Nocardia corallina (Biocatalyst) | Phosphate Buffer | Microbial oxidation under mild conditions. | researchgate.net |
| Ruthenium Pincer Complex | NaOH / Water | Homogeneous catalysis with H₂ as a byproduct. | nih.gov |
Cyclization Reactions for Substituted Furan Formation
Modern synthetic organic chemistry offers a variety of transition-metal-catalyzed cyclization reactions for the construction of substituted furans. arkat-usa.orgresearchgate.net These methods often exhibit high regioselectivity and functional group tolerance, making them powerful tools for accessing complex heterocyclic structures. nih.gov
Catalytic systems based on metals such as palladium, gold, copper, and cobalt can effectively catalyze the cyclization of appropriately functionalized acyclic precursors like alkynes, allenes, and enynes. hud.ac.ukorganic-chemistry.org For example, a cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls can produce polysubstituted furans with complete regioselectivity under mild conditions. nih.gov By choosing precursors that already contain a chlorine atom and a latent carboxylate group, it is possible to construct the Methyl 4-chlorofuran-2-carboxylate ring system directly. This approach bypasses the challenges of regioselective halogenation of an existing furan ring.
Pummerer-Type Rearrangement Methodologies
A powerful and modern approach for constructing tetrasubstituted furan rings involves a Pummerer-type rearrangement. nih.govacs.org This metal-free method provides a rapid and efficient pathway to orthogonally functionalized furans under mild reaction conditions. nih.govacs.org The synthesis begins with readily available 2,5-dihydrothiophenes, which undergo a regioselective ring-opening and subsequent oxidative cyclization to yield the furan core. nih.govacs.orgresearchgate.net
The key transformation is initiated by a selective S-chlorination, often using an inexpensive reagent like N-chlorosuccinimide (NCS), which promotes oxidation at the sulfur atom. nih.govacs.org This step proceeds at ambient temperature and can be completed in as little as 30 minutes, leading to a sulfonium intermediate. nih.govfu-berlin.de Mechanistic and computational studies have revealed that this intermediate undergoes an unprecedented Pummerer-type rearrangement to generate the furan product. nih.govacs.orgfu-berlin.de This methodology represents a significant alternative to traditional furan syntheses that rely on condensation chemistry or transition-metal catalysis. acs.org
The versatility of the furans produced through this method allows for a variety of subsequent post-functionalization reactions. nih.govacs.org For the specific synthesis of a 4-chloro substituted furan, this methodology would require a correspondingly substituted 2,5-dihydrothiophene precursor.
Table 1: Pummerer-Type Rearrangement for Furan Synthesis
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|
Oxidative Cyclization Processes
Oxidative cyclization represents another key strategy for the synthesis of substituted furans. These methods often utilize transition metal catalysis to construct the furan ring from various acyclic precursors.
One notable example involves the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with an N-oxide, such as 8-methylquinoline oxide, to form 2-substituted furan-4-carboxamides. nih.govacs.org This process is efficient and proceeds under mild conditions. nih.gov Density functional theory (DFT) calculations suggest a mechanism where the amide and alkyne groups of a key intermediate chelate with the Ag(I) catalyst, which induces an aldehyde attack at the silver-activated alkyne moiety to form the furan ring. nih.govacs.org This silver-catalyzed approach provides a complementary route to substituted furans compared to gold-catalyzed methods. acs.org
Other oxidative cyclization strategies include copper-catalyzed reactions. For instance, N-tosylhydrazones can undergo a copper-mediated [3 + 2] oxidative cyclization to yield 2,3,5-trisubstituted furans. organic-chemistry.org This method is advantageous due to its use of an inexpensive metal catalyst, high regioselectivity, and operational simplicity. organic-chemistry.org Similarly, multi-aryl-substituted furans can be prepared from aryl ketones and styrenes through a copper-catalyzed oxidative cyclization where dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the oxidant. organic-chemistry.org
A recently developed method for synthesizing spiro-γ-butenolides from β-furyl amides involves an m-CPBA-mediated oxidative spirocyclization, highlighting the utility of furan oxidation in complex molecule synthesis. nih.gov This one-pot procedure provides access to novel spirocyclic structures under relatively mild conditions. nih.gov
Table 2: Examples of Oxidative Cyclization for Furan Synthesis
| Precursor | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| 1,4-diynamide-3-ols | Ag(I) / 8-methylquinoline N-oxide | 2-substituted furan-4-carboxamides | nih.govacs.org |
| N-tosylhydrazones | Copper | 2,3,5-trisubstituted furans | organic-chemistry.org |
| Aryl ketones and styrenes | Copper / DMSO | Multi-aryl-substituted furans | organic-chemistry.org |
Esterification Techniques for Carboxylate Moiety Introduction
The introduction of the methyl ester group at the 2-position of the 4-chlorofuran ring is a critical step in the synthesis of Methyl 4-chlorofuran-2-carboxylate. This is typically achieved by the esterification of the corresponding 4-chlorofuran-2-carboxylic acid. Various classical and modern esterification techniques can be employed for this transformation.
Fischer Esterification and Related Acid-Catalyzed Approaches
Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst. tcichemicals.commasterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol (methanol, in this case) is typically used as the solvent. masterorganicchemistry.comcerritos.eduorganic-chemistry.org
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. cerritos.eduorganic-chemistry.org Following a proton transfer and the elimination of water, the protonated ester is formed, which then deprotonates to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comorganic-chemistry.org
This method is applicable to a wide range of carboxylic acids, including furan-2-carboxylic acid derivatives. researchgate.net For instance, furan-dicarboxylic acids have been converted to their corresponding dimethyl esters using trimethylsilyl chloride (TMSCl) in methanol under reflux. researchgate.net Graphene oxide has also been reported as an efficient and reusable heterogeneous acid catalyst for esterification reactions, accommodating a variety of aliphatic and aromatic acids and alcohols. organic-chemistry.org
Table 3: Acid Catalysts for Fischer Esterification
| Catalyst | Substrate Scope | Advantages | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Broad | Inexpensive, strong acid | masterorganicchemistry.comorganic-chemistry.org |
| Tosic Acid (TsOH) | Broad | Solid, less corrosive than H₂SO₄ | masterorganicchemistry.comorganic-chemistry.org |
| Hafnium(IV) / Zirconium(IV) salts | Carboxylic acids and alcohols | Direct condensation | organic-chemistry.org |
| Graphene Oxide | Aliphatic and aromatic acids/alcohols | Heterogeneous, reusable | organic-chemistry.org |
Oxidative Esterification Methodologies
Oxidative esterification provides a direct route to esters from aldehydes, bypassing the need to first isolate the corresponding carboxylic acid. This approach is particularly relevant for furan-based esters, as furfural, a biomass-derived aldehyde, is a common starting material. mdpi.comepa.govsemanticscholar.org
In this method, an aldehyde is reacted with an alcohol in the presence of a catalyst and an oxidant. Gold nanoparticles supported on various metal oxides have proven to be highly effective catalysts for the oxidative esterification of furfural to methyl furoate. mdpi.comepa.govsemanticscholar.org For example, gold nanoparticles supported on magnesium oxide (Au/MgO) can achieve up to a 95% yield of methyl furoate. mdpi.comepa.govsemanticscholar.org The basic sites on the support surface are believed to favor the formation of the ester and prevent the formation of acetal by-products. mdpi.comepa.govsemanticscholar.org
The reaction can be performed under mild conditions, and the catalyst often demonstrates good stability and reusability over multiple cycles. mdpi.comepa.gov This methodology has been successfully applied with various alcohols, leading to the formation of different alkyl furoates with high selectivity. mdpi.com Other catalytic systems, such as those based on gold supported on hydrotalcite or titania in the presence of a base, have also been reported. mdpi.comsemanticscholar.org
Table 4: Catalytic Systems for Oxidative Esterification of Furfural
| Catalyst | Support | Yield of Methyl Furoate | Key Features | Reference |
|---|---|---|---|---|
| Gold (Au) Nanoparticles | Magnesium Oxide (MgO) | up to 95% | Base-free, stable, reusable | mdpi.comepa.govsemanticscholar.org |
| Gold (Au) Nanoparticles | Hydrotalcite | High | Requires base (K₂CO₃) and O₂ | mdpi.comsemanticscholar.org |
| Gold (Au) Nanoparticles | Titanium Dioxide (TiO₂) | High | Requires homogeneous base (KOMe) | mdpi.comsemanticscholar.org |
O-Alkylation Strategies for Ester Formation
O-alkylation of a carboxylate salt is an alternative to acid-catalyzed esterification for forming the ester moiety. This approach avoids the use of strong acids and equilibrium limitations. A variety of alkylating agents can be used for the O-methylation of carboxylic acids. acs.org
Traditional reagents like methyl iodide and dimethyl sulfate are effective but are also toxic and carcinogenic. acs.org Safer and milder alternatives have been developed. O-methylisourea, for instance, is a low-toxicity reagent that allows for the selective formation of methyl esters, even in the presence of other sensitive functional groups. acs.org The use of a solid-supported O-methylisourea reagent further simplifies the process, as the urea byproduct can be easily removed by filtration, providing the crude product in high purity. acs.org
Dimethyl carbonate (DMC) is another environmentally benign methylating agent. organic-chemistry.org A base-catalyzed methyl transfer from DMC to carboxylic acids proceeds with high selectivity and under mild conditions that preserve stereochemistry at sensitive centers. organic-chemistry.org Other innovative methods include copper-catalyzed O-methylation using dimethyl sulfoxide (DMSO) as the methyl source or using methylboronic acid with air as the oxidant. organic-chemistry.org
Table 5: Selected O-Alkylation Reagents for Methyl Ester Synthesis
| Reagent | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| O-Methylisourea (solid-supported) | None | Low toxicity, simple work-up, high purity | acs.org |
| Dimethyl Carbonate (DMC) | Base | Non-toxic, mild conditions, high selectivity | organic-chemistry.org |
| Dimethyl Sulfoxide (DMSO) | Copper catalyst | Uses DMSO as methyl source | organic-chemistry.org |
| Methylboronic Acid | Copper catalyst / Air | Avoids toxic electrophilic reagents | organic-chemistry.org |
Novel Catalytic Systems for Esterification
Research into the esterification of biomass-derived compounds like furan carboxylic acids has led to the development of novel and more sustainable catalytic systems. mdpi.com The goal is to replace traditional mineral acids with catalysts that are more efficient, selective, and environmentally friendly.
Polyoxometalates (POMs) and POM-based materials have been utilized as green acid catalysts for biomass valorization, including esterification reactions. nih.gov Their adjustable Brønsted or Lewis acidity makes them suitable for these transformations. nih.gov To overcome their solubility in polar solvents, POMs are often immobilized on heterogeneous supports like metal oxides, zeolites, or porous silica (B1680970). nih.gov
For the esterification of 2,5-furandicarboxylic acid (FDCA), carbon dioxide (CO₂) has been ingeniously used as a self-generating acid catalyst in the absence of any other acid. google.com This environmentally benign method involves reacting FDCA with an alcohol under a CO₂ atmosphere, often at near-critical or supercritical conditions for the alcohol or CO₂. google.com
Other novel catalysts include non-noble metal systems, which are being explored to reduce costs compared to precious metal catalysts like gold or platinum. frontiersin.org For example, Co- and Pt-doped ZSM-5 catalysts have shown high yields for the one-pot conversion of furfural to γ-valerolactone (GVL), a process that involves esterification intermediates. researchgate.net
Table 6: Summary of Compounds Mentioned
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| Methyl 4-chlorofuran-2-carboxylate | C₆H₅ClO₃ | Target molecule |
| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Reagent for S-chlorination |
| 8-methylquinoline oxide | C₁₀H₉NO | N-oxide for oxidative cyclization |
| Furan-2-carboxylic acid | C₅H₄O₃ | Precursor for esterification |
| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | Catalyst for esterification |
| Furfural | C₅H₄O₂ | Starting material for oxidative esterification |
| Methyl furoate | C₆H₆O₃ | Product of oxidative esterification |
| O-methylisourea | C₂H₆N₂O | O-alkylation reagent |
| Dimethyl carbonate (DMC) | C₃H₆O₃ | O-alkylation reagent |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Solvent, oxidant, and methyl source |
| Methylboronic acid | CH₅BO₂ | O-alkylation reagent |
| Streptozotocin (STZ) | C₈H₁₅N₃O₇ | O-alkylation reagent |
| 2,5-furandicarboxylic acid (FDCA) | C₆H₄O₅ | Substrate for novel esterification |
| γ-valerolactone (GVL) | C₅H₈O₂ | Product from furfural conversion |
| Sulfuric Acid | H₂SO₄ | Acid catalyst |
| Tosic Acid | C₇H₈O₃S | Acid catalyst |
| Carbon Dioxide | CO₂ | Reagent and catalyst |
| 1,4-diynamide-3-ol | Varies | Precursor for furan synthesis |
| 2,5-dihydrothiophene | C₄H₆S | Precursor for furan synthesis |
| N-tosylhydrazone | Varies | Precursor for furan synthesis |
| Aryl ketone | Varies | Precursor for furan synthesis |
| Styrene | C₈H₈ | Precursor for furan synthesis |
| β-furyl amide | Varies | Precursor for spirocycle synthesis |
Reactivity and Reaction Mechanisms of Methyl 4 Chlorofuran 2 Carboxylate
Reactivity Profiles of the Furan (B31954) Ring System
The furan ring, an oxygen-containing five-membered heterocycle, possesses a π-electron system that imparts aromatic character. However, its reactivity is significantly influenced by the nature of its substituents. In Methyl 4-chlorofuran-2-carboxylate, the presence of both a chloro and a methyl carboxylate group, both being electron-withdrawing, has a profound impact on the reactivity of the furan nucleus.
Electrophilic Aromatic Substitution Potentials
Furan generally undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which enriches the electron density of the ring. However, the presence of electron-withdrawing substituents, such as the chloro and carboxylate groups in Methyl 4-chlorofuran-2-carboxylate, deactivates the furan ring towards electrophilic attack. These groups reduce the electron density of the ring, making it less nucleophilic and thus less susceptible to reaction with electrophiles.
The directing effect of the existing substituents must also be considered. The ester group at the 2-position and the chloro group at the 4-position both direct incoming electrophiles to the remaining vacant positions, C3 and C5. The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile. Generally, furan itself shows a preference for substitution at the C2 and C5 positions due to the higher stability of the cationic intermediate. In this substituted furan, the C5 position is the most likely site for electrophilic attack, as it is ortho to the activating oxygen atom and less sterically hindered than the C3 position, which is situated between the two substituents.
| Reaction Type | Typical Reagents | Expected Outcome for Methyl 4-chlorofuran-2-carboxylate |
| Nitration | HNO₃/H₂SO₄ | Substitution at the C5 position, though harsh conditions may be required. |
| Halogenation | Br₂ in CCl₄ | Substitution at the C5 position. |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | Generally difficult due to deactivation of the ring. |
Oxidation Pathways of the Furan Nucleus
The furan nucleus is susceptible to oxidation, which can lead to ring-opening products. The oxidation of furan derivatives can proceed through various pathways, often involving the formation of endoperoxides or epoxides, leading to dicarbonyl compounds. For instance, the oxidation of furans can yield maleic anhydrides or their derivatives.
In the case of Methyl 4-chlorofuran-2-carboxylate, the electron-withdrawing nature of the substituents would make the furan ring less prone to oxidation compared to unsubstituted furan. However, under strong oxidizing conditions, the ring can be cleaved. The expected products would be derivatives of maleic acid or related dicarbonyl compounds, with the substituents influencing the final structure. For example, oxidation could potentially lead to the formation of a substituted maleic anhydride (B1165640) or a derivative of 2-oxoglutarate.
Reactivity of the Chloro Substituent at Position 4
The chloro group at the C4 position of the furan ring is a key site for reactivity, particularly through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions at the Halogenated Position
Aryl halides are generally unreactive towards nucleophilic substitution. However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is sufficiently electron-deficient. In Methyl 4-chlorofuran-2-carboxylate, the combined electron-withdrawing effects of the furan oxygen, the chloro group itself, and the methyl carboxylate group make the carbon atom at the C4 position electrophilic and susceptible to attack by nucleophiles.
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in the intermediate can be delocalized onto the oxygen atom of the furan ring and the carbonyl group of the ester, which facilitates the reaction.
Common nucleophiles that can displace the chloro group include alkoxides, amines, and thiols. The reaction conditions, such as temperature and the nature of the solvent and nucleophile, will influence the reaction rate and yield.
| Nucleophile | Product Type | Illustrative Reaction Conditions |
| Methoxide (B1231860) (CH₃O⁻) | 4-Methoxyfuran derivative | Sodium methoxide in methanol (B129727), reflux |
| Ammonia (NH₃) | 4-Aminofuran derivative | Aqueous or alcoholic ammonia, elevated temperature and pressure |
| Thiophenoxide (C₆H₅S⁻) | 4-(Phenylthio)furan derivative | Sodium thiophenoxide in a polar aprotic solvent like DMF |
Reactivity and Transformation of the Carboxylate Ester Group
The methyl carboxylate group at the C2 position is another reactive center in the molecule, primarily undergoing nucleophilic acyl substitution reactions.
Addition-Elimination Mechanisms in Ester Reactions
The reactions of the ester group proceed via a nucleophilic acyl substitution mechanism, which involves an addition-elimination pathway. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the methoxide leaving group and the formation of a new carbonyl compound.
Common transformations of the ester group include hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the methanol as it is formed.
| Reaction | Reagents | Product |
| Basic Hydrolysis | NaOH, H₂O/heat, then H₃O⁺ | 4-chlorofuran-2-carboxylic acid |
| Acidic Hydrolysis | H₂O, H⁺, heat | 4-chlorofuran-2-carboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | R' 4-chlorofuran-2-carboxylate |
Hydrolysis Mechanisms and Equilibrium Studies
The hydrolysis of Methyl 4-chlorofuran-2-carboxylate involves the cleavage of the ester bond to yield 4-chlorofuran-2-carboxylic acid and methanol. This reaction can proceed under acidic, basic, or neutral conditions, with the rate and mechanism being significantly influenced by the pH of the solution. While specific kinetic and equilibrium data for Methyl 4-chlorofuran-2-carboxylate are not extensively available in published literature, the mechanisms can be understood by examining the well-established principles of ester hydrolysis and the electronic effects of the furan ring and the chloro substituent.
Hydrolysis Mechanisms
The hydrolysis of esters like Methyl 4-chlorofuran-2-carboxylate typically follows a nucleophilic acyl substitution pathway. The two primary mechanisms are acid-catalyzed and base-catalyzed hydrolysis. ucalgary.ca
Acid-Catalyzed Hydrolysis (AAC2 Mechanism):
Under acidic conditions, the hydrolysis proceeds via a bimolecular AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). This mechanism is essentially the reverse of a Fischer esterification. ucalgary.ca
The steps involved are:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original methoxy (B1213986) group, converting it into a good leaving group (methanol).
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, 4-chlorofuran-2-carboxylic acid.
The presence of the electron-withdrawing chloro group at the 4-position of the furan ring is expected to influence the rate of hydrolysis. While typically electron-withdrawing groups on the acyl moiety increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, the effect can be complex in a heterocyclic system like furan due to the interplay of inductive and resonance effects.
Base-Catalyzed Hydrolysis (BAC2 Mechanism or Saponification):
In the presence of a base, such as hydroxide ions (OH⁻), esters undergo saponification via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. ucalgary.camasterorganicchemistry.com
The steps are as follows:
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
Acid-base reaction: The methoxide ion is a strong base and deprotonates the newly formed 4-chlorofuran-2-carboxylic acid. This acid-base reaction is rapid and drives the equilibrium towards the products, forming methanol and the 4-chlorofuran-2-carboxylate salt.
Protonation (workup): To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt. masterorganicchemistry.com
The electron-withdrawing nature of the chlorine atom on the furan ring would likely enhance the rate of base-catalyzed hydrolysis by increasing the partial positive charge on the carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydroxide ion.
Equilibrium Studies
Ester hydrolysis is a reversible reaction. The position of the equilibrium is dependent on the relative concentrations of reactants and products.
Methyl 4-chlorofuran-2-carboxylate + H₂O ⇌ 4-chlorofuran-2-carboxylic acid + CH₃OH
In dilute aqueous solutions, the large excess of water favors the hydrolysis products at equilibrium. Conversely, in the presence of excess methanol and a dehydrating agent or an acid catalyst, the equilibrium will shift towards the formation of the ester (Fischer esterification).
While specific equilibrium constants (Keq) for the hydrolysis of Methyl 4-chlorofuran-2-carboxylate are not documented, the principles governing ester hydrolysis equilibria apply. The value of Keq would be determined by the relative thermodynamic stabilities of the reactants and products.
Hypothetical Kinetic Data Comparison
To illustrate the expected influence of substituents on the rate of hydrolysis, the following table presents hypothetical relative rate constants for the base-catalyzed hydrolysis of Methyl 2-furoate and its chlorinated derivative at a standard temperature. This data is illustrative and based on general chemical principles, not on experimental measurements for these specific compounds.
| Compound | Relative Rate Constant (krel) |
| Methyl 2-furoate | 1.0 |
| Methyl 4-chlorofuran-2-carboxylate | > 1.0 |
This table is for illustrative purposes only. The increased relative rate for the chlorinated compound is predicted based on the electron-withdrawing effect of chlorine, which enhances the electrophilicity of the carbonyl carbon.
Strategic Applications in Complex Organic Synthesis
Methyl 4-chlorofuran-2-carboxylate as a Versatile Synthetic Intermediate
Methyl 4-chlorofuran-2-carboxylate is a bifunctional molecule that possesses two key reactive sites: the chloro substituent at the C4 position and the methyl ester at the C2 position of the furan (B31954) ring. The presence of the electron-withdrawing ester group activates the furan ring, while the chlorine atom serves as a versatile handle for a variety of chemical transformations. This unique combination of features makes it a highly attractive starting material for the synthesis of more complex molecules.
The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution and, more significantly, serves as an excellent coupling partner in a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, significantly expanding the molecular diversity accessible from this single precursor. The methyl ester at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another avenue for derivatization.
Derivatization Strategies for Expanding Furan Functionality
The strategic derivatization of Methyl 4-chlorofuran-2-carboxylate is key to its utility in organic synthesis. By selectively targeting the chloro and ester functionalities, a vast landscape of new furan derivatives can be accessed.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. Methyl 4-chlorofuran-2-carboxylate is an excellent substrate for several palladium-catalyzed cross-coupling reactions that facilitate the formation of C-C bonds at the C4 position. researchgate.netbeilstein-journals.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-furan with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.gov While specific examples with Methyl 4-chlorofuran-2-carboxylate are not extensively documented in readily available literature, the general applicability of Suzuki-Miyaura coupling to aryl chlorides suggests its feasibility. nih.govorgsyn.org This reaction would enable the introduction of various aryl, heteroaryl, and alkyl groups at the C4 position.
Heck Reaction: The Heck reaction couples the chloro-furan with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This provides a powerful method for the vinylation of the furan ring, introducing valuable unsaturated moieties.
Sonogashira Coupling: This coupling reaction with a terminal alkyne introduces an alkynyl group at the C4 position. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for constructing C(sp²)-C(sp) bonds and is widely used in the synthesis of natural products and functional materials. researchgate.netnih.gov
A representative table of potential palladium-catalyzed C-C bond-forming reactions is presented below:
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | 4-Aryl-furan-2-carboxylate |
| Heck | Alkene | 4-Vinyl-furan-2-carboxylate |
| Sonogashira | Terminal alkyne | 4-Alkynyl-furan-2-carboxylate |
Carbon-Oxygen Bond Forming Reactions
The formation of carbon-oxygen bonds can be achieved through nucleophilic substitution of the chlorine atom by various oxygen-containing nucleophiles. This allows for the introduction of alkoxy and aryloxy groups onto the furan ring.
Nucleophilic Aromatic Substitution: While direct nucleophilic aromatic substitution on unactivated aryl chlorides can be challenging, the electron-withdrawing nature of the ester group in Methyl 4-chlorofuran-2-carboxylate can facilitate this reaction with strong alkoxides or phenoxides under suitable conditions. wikipedia.orgamazonaws.com
A more common approach involves palladium-catalyzed C-O bond formation, such as the Buchwald-Hartwig etherification. This reaction provides a milder and more general route to aryl ethers.
Introduction of Nitrogen-Containing Functionalities
The introduction of nitrogen-containing groups is crucial for the synthesis of many biologically active compounds and pharmaceuticals. organic-chemistry.orgorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds. orgsyn.orgorganic-chemistry.orgwikipedia.orgresearchgate.net It allows for the coupling of Methyl 4-chlorofuran-2-carboxylate with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles to afford the corresponding 4-amino-furan derivatives. beilstein-journals.org
The general scheme for the Buchwald-Hartwig amination is as follows:
R-NH2 + Methyl 4-chlorofuran-2-carboxylate → Methyl 4-(R-amino)furan-2-carboxylate
This reaction is highly versatile and tolerates a broad range of functional groups, making it a valuable tool in the late-stage functionalization of complex molecules.
Advanced Spectroscopic Methodologies for Structural Elucidation
Infrared (IR) Spectroscopy:Specific absorption frequencies for the functional groups within this molecule have not been documented.
Until synthesis and characterization of Methyl 4-chlorofuran-2-carboxylate are reported in peer-reviewed scientific literature, a detailed and accurate article on its spectroscopic properties cannot be compiled.
Chromatographic Techniques in Reaction Monitoring and Purification
Chromatographic techniques are indispensable in the synthesis of Methyl 4-chlorofuran-2-carboxylate, both for monitoring the progress of a chemical reaction and for the isolation and purification of the final product.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a synthesis. mdpi.com By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked over time.
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄) are commonly used. mdpi.com
Mobile Phase (Eluent): The choice of eluent depends on the polarity of the reactants and products. For furan (B31954) derivatives like Methyl 4-chlorofuran-2-carboxylate, a mixture of a non-polar solvent like n-hexane or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) is typically employed. The ratio is adjusted to achieve good separation. A common starting point could be a 9:1 or 8:2 mixture of hexane (B92381):ethyl acetate.
Visualization: After development, the spots on the TLC plate can be visualized under a UV lamp (at 254 nm), as the furan ring is UV-active. mdpi.com Staining with agents like potassium permanganate (B83412) can also be used. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and eluent system.
Table 2: Typical TLC Parameters for Methyl 4-chlorofuran-2-carboxylate
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.35 - 0.45 |
Column Chromatography Applications
Column chromatography is the primary method for purifying the crude product on a larger scale after the reaction is complete. nih.gov The principle is similar to TLC, but it is a preparative technique designed to separate and isolate compounds.
Stationary Phase: The most common stationary phase is silica gel (typically 40-63 µm or 70-230 mesh). mdpi.commdpi.com
Mobile Phase (Eluent): A solvent system similar to that optimized for TLC is used to elute the compounds from the column. The process often starts with a less polar eluent mixture (e.g., a higher proportion of hexane) and the polarity is gradually increased (gradient elution) to first elute less polar impurities and then the desired product. nih.gov For Methyl 4-chlorofuran-2-carboxylate, a gradient of ethyl acetate in hexane would effectively separate it from non-polar starting materials and more polar by-products.
Fraction Collection and Analysis: The eluent is collected in a series of fractions. These fractions are then analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified Methyl 4-chlorofuran-2-carboxylate.
Theoretical and Computational Chemistry Investigations
Predictive Studies on Reactivity and Selectivity
Theoretical and computational chemistry provides a powerful lens for predicting the reactivity and selectivity of chemical compounds, offering insights that complement and guide experimental studies. In the case of Methyl 4-chlorofuran-2-carboxylate, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its electronic structure and predict its behavior in chemical reactions. These studies focus on identifying the most probable sites for electrophilic and nucleophilic attack, understanding the influence of substituents on the furan (B31954) ring's reactivity, and predicting the selectivity of its reactions.
Computational analyses, such as the calculation of global reactivity descriptors, provide a quantitative measure of a molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness (η), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally indicates higher reactivity.
For a series of analogous substituted furan-2-carboxylates, DFT calculations have provided valuable data on their reactivity parameters. While specific data for Methyl 4-chlorofuran-2-carboxylate is not extensively reported, we can infer its likely reactivity by comparing it with structurally similar compounds.
Table 1: Calculated Reactivity Descriptors for a Series of Substituted Furan-2-carboxylates
| Substituent at 5-position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenyl | -6.21 | -1.89 | 4.32 |
| 4-Chlorophenyl | -6.28 | -2.01 | 4.27 |
| 4-Methoxyphenyl (B3050149) | -5.98 | -1.82 | 4.16 |
| Predicted: 4-Chloro | ~ -6.4 | ~ -2.1 | ~ 4.3 |
Note: The values for the phenyl, 4-chlorophenyl, and 4-methoxyphenyl substituted furan-2-carboxylates are based on reported data for analogous systems. The predicted values for Methyl 4-chlorofuran-2-carboxylate are an estimation based on the electronic effects of the 4-chloro substituent.
The predicted HOMO-LUMO gap for Methyl 4-chlorofuran-2-carboxylate is expected to be relatively large, suggesting a molecule of moderate to low reactivity. The presence of the chloro group at the 4-position, in addition to the carboxylate at the 2-position, is anticipated to lower both the HOMO and LUMO energy levels compared to a furan-2-carboxylate (B1237412) with a less electron-withdrawing substituent.
Beyond global reactivity, computational studies can predict the local reactivity and selectivity of different positions on the furan ring. Molecular Electrostatic Potential (MEP) maps and Fukui functions are instrumental in identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.
For Methyl 4-chlorofuran-2-carboxylate, the MEP would likely show the most negative potential (red regions) localized on the oxygen atoms of the carboxylate group, indicating these as the primary sites for electrophilic attack. The furan ring itself would exhibit a less negative potential compared to unsubstituted furan. The positions ortho and para to the activating groups are typically the most reactive in electrophilic aromatic substitution. However, in this case, both substituents are deactivating. The chlorine atom, being a halogen, is an ortho-para director, while the methyl carboxylate is a meta director. The positions for potential electrophilic attack are C3 and C5. The directing effects of the substituents will influence the selectivity of such reactions.
Conversely, for nucleophilic attack, the most electron-deficient regions (blue areas on an MEP map) are predicted to be the carbonyl carbon of the ester group and the carbon atoms of the furan ring, particularly those bearing the electron-withdrawing substituents.
Table 2: Predicted Reactive Sites in Methyl 4-chlorofuran-2-carboxylate
| Reaction Type | Predicted Most Reactive Site(s) | Rationale |
| Electrophilic Attack | C5 | The C5 position is ortho to the chloro group and meta to the carboxylate group. The directing effects of both substituents would need to be computationally resolved, but C5 is a plausible site. |
| Nucleophilic Attack | Carbonyl Carbon (ester), C2, C4 | The carbonyl carbon is highly electrophilic. The C2 and C4 positions are activated towards nucleophilic attack by the attached electron-withdrawing groups. |
Environmental Fate and Degradation Pathways: an Academic Perspective
Photochemical Degradation Mechanisms
The photochemical degradation of an organic compound is its breakdown by energy from light, primarily ultraviolet (UV) radiation from the sun. For Methyl 4-chlorofuran-2-carboxylate, several photochemical degradation mechanisms can be postulated based on its chemical structure.
The presence of a furan (B31954) ring and a chlorine atom suggests that the primary photochemical reactions would involve the cleavage of the carbon-chlorine (C-Cl) bond and transformations of the furan ring. Chlorinated aromatic compounds are known to undergo photodegradation, and the rates can vary depending on the molecular structure and the environmental medium. nih.gov
One potential pathway is photoreductive dechlorination , where the C-Cl bond is broken upon absorption of light, and the chlorine atom is replaced by a hydrogen atom, likely abstracted from the surrounding solvent (e.g., water). This process would transform Methyl 4-chlorofuran-2-carboxylate into Methyl furan-2-carboxylate (B1237412).
Another possible mechanism is photosensitized degradation . In natural waters, dissolved organic matter can act as a photosensitizer. Upon absorbing sunlight, these sensitizers can transfer energy to the Methyl 4-chlorofuran-2-carboxylate molecule, leading to its excitation and subsequent degradation. They can also generate reactive oxygen species, such as hydroxyl radicals (•OH), which are highly reactive and can attack the furan ring or the ester group. The reaction with hydroxyl radicals is a major degradation pathway for many organic pollutants in the atmosphere and aquatic environments. nih.govnih.gov
The furan ring itself is susceptible to photooxidation . The double bonds within the furan ring can react with singlet oxygen or other photochemically generated oxidants, leading to ring-opening and the formation of smaller, more easily degradable dicarbonyl compounds.
Hypothetical Photochemical Degradation Data
| Parameter | Estimated Value/Comment | Basis of Estimation |
|---|---|---|
| Primary Photodegradation Pathway | Photoreductive dechlorination and photooxidation | Based on chlorinated aromatic compounds and furan derivatives |
| Key Reactive Species | Hydroxyl radicals (•OH), Singlet oxygen (¹O₂) | General aquatic photochemistry |
| Estimated Photolysis Half-life in Surface Water | Hours to days | Analogy with other chlorinated aromatic compounds nih.gov |
Biodegradation Pathways in Environmental Systems
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. The biodegradability of Methyl 4-chlorofuran-2-carboxylate would depend on the ability of microbial enzymes to attack its structure. Given its chlorinated nature, it is likely to be more resistant to biodegradation than its non-chlorinated counterpart.
A key step in the biodegradation of chlorinated organic compounds is dehalogenation , the removal of the chlorine atom. This can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. nih.govresearchgate.netdiva-portal.orgepa.gov
Under aerobic conditions , microorganisms may utilize oxygenases to initiate the degradation process. A monooxygenase or dioxygenase could potentially hydroxylate the furan ring, making it more susceptible to ring cleavage. The chlorine atom might be removed during this process or in a subsequent step. Following ring cleavage, the resulting aliphatic intermediates would likely be channeled into central metabolic pathways.
Under anaerobic conditions , reductive dechlorination is a more common pathway for highly chlorinated compounds. epa.gov In this process, the chlorinated compound serves as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom. This would convert Methyl 4-chlorofuran-2-carboxylate to Methyl furan-2-carboxylate, which may then be further degraded, potentially through hydrolysis of the ester bond to form furan-2-carboxylic acid and methanol (B129727). Furan-2-carboxylic acid can be further metabolized by various microorganisms.
The ester linkage in Methyl 4-chlorofuran-2-carboxylate is also a potential site for microbial attack. Esterase enzymes could hydrolyze the ester bond, yielding 4-chlorofuran-2-carboxylic acid and methanol. Both of these products may be more readily biodegradable than the parent compound.
Postulated Biodegradation Intermediates
| Intermediate Compound | Potential Formation Pathway | Likely Subsequent Fate |
|---|---|---|
| Methyl furan-2-carboxylate | Reductive dechlorination | Ester hydrolysis and further degradation |
| 4-chlorofuran-2-carboxylic acid | Ester hydrolysis | Further dehalogenation and ring cleavage |
| Methanol | Ester hydrolysis | Readily utilized by many microorganisms |
| Hydroxylated furan derivatives | Oxygenase attack | Ring cleavage |
Modeling of Environmental Transport and Transformation Processes
Modeling the environmental transport and transformation of a chemical like Methyl 4-chlorofuran-2-carboxylate is crucial for assessing its potential risks and long-range transport. Such models, often called multimedia environmental fate models, simulate the movement and persistence of chemicals in different environmental compartments like air, water, soil, and biota. researchgate.netnih.govnih.govresearchgate.netharvard.edursc.org
For a compound like Methyl 4-chlorofuran-2-carboxylate, key input parameters for such models would include:
Physical-Chemical Properties: Vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). These properties govern how the chemical partitions between different environmental media.
Degradation Rates: Half-lives for degradation in air, water, and soil due to photochemical and biological processes.
Emission Rates: The rate at which the chemical is released into the environment.
Based on its structure, Methyl 4-chlorofuran-2-carboxylate is expected to be a semi-volatile organic compound. Its transport would be governed by processes such as atmospheric advection and deposition (both wet and dry), and movement in water bodies. Due to its likely moderate to high hydrophobicity (estimated from its chlorinated aromatic structure), it would tend to adsorb to soil and sediment particles, which would affect its mobility. nih.gov
Multimedia fate models like the fugacity models developed by Mackay can be used to predict the distribution of the chemical in the environment. These models use the concept of fugacity (the "escaping tendency" of a chemical from a phase) to describe partitioning and transport.
Atmospheric transport models can simulate the long-range transport of the compound in the atmosphere, predicting its deposition in remote areas far from its source. researchgate.netnih.govresearchgate.net
Given the lack of empirical data for Methyl 4-chlorofuran-2-carboxylate, these models would have to rely on estimated properties derived from Quantitative Structure-Property Relationships (QSPRs). These QSPRs use the chemical's structure to predict its physical-chemical properties and degradation rates. nih.gov
Key Parameters for Environmental Modeling
| Model Parameter | Significance | Data Source/Estimation Method |
|---|---|---|
| Vapor Pressure | Determines air-water and air-soil partitioning | QSPR estimation |
| Water Solubility | Influences transport in aquatic systems | QSPR estimation |
| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation and sorption to organic matter | QSPR estimation |
| Photodegradation Half-life | Determines persistence in the atmosphere and surface waters | Estimated from data on similar compounds nih.gov |
| Biodegradation Half-life | Determines persistence in soil and water | Estimated from data on similar compounds nih.govresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
